2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide
Description
2-Hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a hydroxyl group at the 2-position of the benzene ring and a methyl-pyridin-4-ylmethyl substituent on the amide nitrogen. Its structure combines aromatic and heterocyclic moieties, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
IUPAC Name |
2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(10-11-6-8-15-9-7-11)14(18)12-4-2-3-5-13(12)17/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWRWIOJVTZRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656189 | |
| Record name | 2-Hydroxy-N-methyl-N-[(pyridin-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155058-96-0 | |
| Record name | 2-Hydroxy-N-methyl-N-[(pyridin-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview
This compound has been identified as a compound with various biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. Its structural features enable it to interact with numerous biological targets, which may lead to therapeutic applications in treating various diseases.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of specific inflammatory pathways and the modulation of immune responses. For instance, studies have shown that derivatives of benzamides can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammation processes.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary data suggest that it may possess activity against a variety of pathogens, including bacteria and fungi. The mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the hydroxyl group and the pyridine moiety enhances its solubility and binding affinity to biological targets. Comparative studies with structurally related compounds reveal that modifications at specific positions can significantly alter activity profiles, underscoring the importance of SAR in drug design .
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl group, methyl substitution | Potential anti-inflammatory and antimicrobial |
| 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide | Hydroxyl group, pyridine at position 3 | Potential anti-inflammatory |
| N-(pyridin-2-ylmethyl)benzamide | No hydroxyl group | Different activity profile |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Formation of the Benzamide Backbone : Starting from appropriate benzoyl chlorides or anhydrides.
- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.
- Hydroxylation : Utilizing hydroxylating agents to introduce the hydroxyl group at the desired position.
Alternative methods may involve variations in starting materials or reaction conditions to optimize yield and purity .
Case Study 1: Anti-inflammatory Effects
In a recent study, researchers evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound demonstrated a significant reduction in edema and pro-inflammatory cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacological Potential
Research indicates that compounds structurally related to 2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide may act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors, particularly mGluR5. These receptors are implicated in various neurological disorders, including schizophrenia and anxiety disorders. For instance, a study highlighted the development of dihydrothiazolopyridone derivatives that function similarly, suggesting that modifications to the benzamide structure could yield compounds with enhanced efficacy against such conditions .
2. Antipsychotic Activity
Preclinical studies have shown that certain derivatives of benzamide compounds can reverse symptoms associated with schizophrenia, such as hyperlocomotion in animal models. The ability of these compounds to modulate NMDA receptor function is pivotal in addressing cognitive deficits observed in schizophrenia .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its ability to interact with specific receptor sites. The presence of the hydroxyl group and the pyridine moiety enhances its binding affinity and selectivity towards target receptors, which is crucial for developing drugs with fewer side effects .
Case Study 1: Dihydrothiazolopyridone Derivatives
A focused medicinal chemistry effort led to the identification of dihydrothiazolopyridone derivatives that exhibited significant activity as mGluR5 PAMs. These compounds were tested in vitro and in vivo, demonstrating their potential to enhance glutamate responses without causing significant motor impairment . The SAR analysis indicated that modifications to the amide functional group could lead to improved pharmacokinetic properties.
Case Study 2: Positive Allosteric Modulation
In another study, a series of phenoxymethyl-dihydrothiazolopyridone derivatives were synthesized and evaluated for their ability to potentiate mGluR5 receptor responses. The findings suggested that these compounds could serve as promising candidates for treating cognitive deficits in schizophrenia, highlighting the therapeutic potential of benzamide derivatives like this compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide:
Key Observations:
Physicochemical Properties
- Melting Points : Rip-D (96°C) vs. 4-chloro derivative (data unavailable). Lower melting points correlate with flexible substituents (e.g., phenethylamine in Rip-D).
- Solubility : Pyridin-4-ylmethyl groups enhance water solubility via hydrogen bonding, but bulky substituents (e.g., 3,5-dinitro groups in PyMDA precursors) require polar solvents .
Research Findings and Challenges
- Synthetic Challenges : Low yields in multi-step syntheses (e.g., 34% for Rip-D ) highlight the need for optimized protocols.
- Biological Optimization : Substituent positioning (e.g., 2-hydroxy vs. 4-chloro) significantly impacts target affinity and selectivity .
- Material Science Limitations : Alkylation of pyridinyl groups in polymers often leads to insoluble products, necessitating shorter alkyl chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
